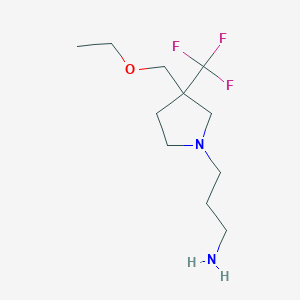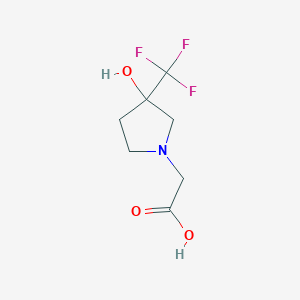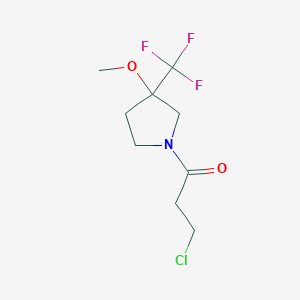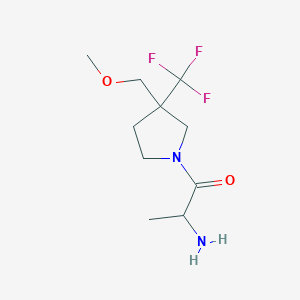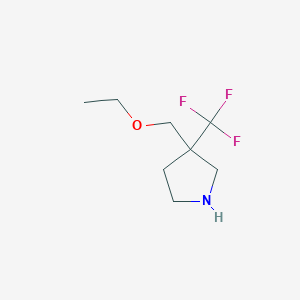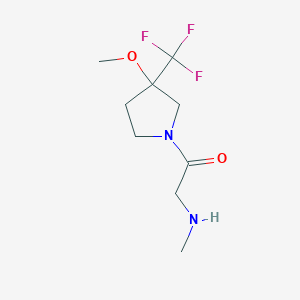
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol
Vue d'ensemble
Description
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol, also known as CPTA, is a novel synthetic compound with a wide range of potential applications in the field of scientific research. CPTA is a member of the pyrazinone family and is formed from a combination of the heterocyclic pyrazinone ring and the trifluoromethyl group. CPTA has been found to possess a range of unique properties and has become an increasingly popular compound for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is not yet fully understood. However, it is believed that 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol is able to interact with various proteins and enzymes, which can then lead to the desired effect. This is thought to be due to the presence of the trifluoromethyl group, which is able to interact with various proteins and enzymes in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol are still being studied. However, it has been found to have a range of potential effects, including the inhibition of certain enzymes and proteins, as well as the modulation of gene expression. It has also been found to have potential anti-inflammatory, anti-microbial, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol has a range of advantages for use in laboratory experiments. It is relatively simple and efficient to synthesize, and it has been found to possess a range of unique properties. It can also be used in a variety of scientific research applications, including the study of molecular interactions and the development of new drugs and therapies. However, there are some limitations to its use in the laboratory, such as the potential for toxicity and the need for precise control of the reaction conditions.
Orientations Futures
There are a number of potential future directions for the use of 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol in scientific research. These include the further exploration of its biochemical and physiological effects, as well as the development of new therapeutic agents for the treatment of various diseases. Additionally, further research into the mechanism of action of 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol may lead to the development of new drugs and therapies. Finally, 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol may also be used in the development of new catalysts and catalytic processes for various industrial applications.
Applications De Recherche Scientifique
1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol has been found to be useful in a variety of scientific research applications, including the study of molecular interactions and the development of new drugs and therapies. In particular, 1-(3-Chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol has been used in the study of protein-protein interactions, as well as in the development of new antibiotics and antiviral agents. It has also been used in the study of enzyme-substrate interactions and in the development of new therapeutic agents for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-(trifluoromethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-6(14-2-1-13-5)15-3-7(16,4-15)8(10,11)12/h1-2,16H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXHWOHGEYTEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2Cl)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




